molecular formula C11H9NO3S B11875020 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 91092-79-4

7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B11875020
CAS No.: 91092-79-4
M. Wt: 235.26 g/mol
InChI Key: NIEOMTOKTLFKCZ-UHFFFAOYSA-N
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Description

7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of a methylsulfanyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced at the 7th position through a nucleophilic substitution reaction.

    Formation of Keto Group: The keto group at the 4th position is formed through oxidation reactions.

    Carboxylation: The carboxylic acid group at the 3rd position is introduced via carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the keto group, leading to the formation of alcohol derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Thiols, amines, and halides.

Major Products:

Scientific Research Applications

7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential in drug development, particularly in the treatment of bacterial and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

    Nalidixic Acid: An early quinolone antibiotic with structural similarities.

    Levofloxacin: Another fluoroquinolone with enhanced activity against a broader range of bacteria.

Uniqueness: 7-Methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .

Properties

CAS No.

91092-79-4

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

7-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO3S/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

NIEOMTOKTLFKCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

Origin of Product

United States

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